Dicyclohexylamine 3-oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oate
Description
Structural Analysis and Nomenclature
IUPAC Nomenclature and Systematic Classification
The IUPAC name N-cyclohexylcyclohexanamine;2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]acetic acid reflects the compound’s salt structure, where dicyclohexylamine acts as a counterion to the 3-oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid anion. Systematic classification involves:
- Core Backbone : A dodecan chain (12-carbon chain) with three ether oxygen atoms (trioxa) at positions 2, 7, and 10.
- Functional Groups :
- 3-Oxo Group : A ketone at carbon 3.
- 1-Phenyl Group : A phenyl substituent at carbon 1.
- 4-Aza Group : A nitrogen atom within the chain.
- Salt Formation : The carboxylic acid terminus forms a salt with dicyclohexylamine, a bicyclic amine.
The compound is classified as an oxoamide due to the ketone-amide linkage and belongs to the broader category of trioxa-azadodecan derivatives.
Molecular Architecture: Backbone Composition and Functional Groups
The molecular structure comprises three interconnected components:
| Component | Description | Functional Groups |
|---|---|---|
| Trioxa-Azadodecan Backbone | A 12-carbon chain with ether linkages at positions 2, 7, 10 and a nitrogen at position 4. | Ether (O), amide (NH), ketone (C=O). |
| 1-Phenyl Substituent | A benzene ring attached to carbon 1. | Aromatic π-system. |
| Dicyclohexylamine Salt | Two cyclohexyl groups bonded to a central nitrogen. | Tertiary amine (N). |
The backbone’s trioxa arrangement (three ether groups) contributes to structural flexibility, while the phenyl group enhances hydrophobicity. The dicyclohexylamine moiety improves solubility in non-polar solvents and stabilizes the compound through steric shielding.
Stereochemical Features and Conformational Dynamics
The compound lacks stereocenters due to the absence of asymmetric carbon or nitrogen atoms. However, conformational flexibility arises from:
- Trioxa Chain Rotamers : Ether linkages allow rotational freedom, enabling multiple low-energy conformations.
- Phenyl Group Orientation : The phenyl ring can adopt varying dihedral angles relative to the backbone.
- Dicyclohexylamine Conformation : Bulky cyclohexyl groups may restrict rotation around the central nitrogen, favoring chair-like conformations.
Isomeric Forms and Tautomeric Equilibria
Structural Isomerism
No structural isomers are evident, as the IUPAC name specifies precise substituent positions.
Tautomeric Equilibria
Potential tautomerism involves keto-enol equilibria at the 3-oxo group. While direct experimental data for this compound is unavailable, analogous β-ketoamides exhibit keto-enol tautomerism influenced by:
| Factor | Keto Form Stabilization | Enol Form Stabilization |
|---|---|---|
| Conjugation | Resonance stabilization of carbonyl. | Conjugation via enolate resonance. |
| Hydrogen Bonding | Intramolecular H-bonding in enol form. | Enhanced by electron-withdrawing groups. |
| Solvent | Polar solvents favor keto form. | Non-polar solvents may stabilize enol. |
In this compound, the electron-withdrawing amide and ester groups could stabilize the enol form via conjugation, though the keto form is likely predominant under standard conditions.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6.C12H23N/c16-13(17)11-20-9-8-19-7-6-15-14(18)21-10-12-4-2-1-3-5-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-5H,6-11H2,(H,15,18)(H,16,17);11-13H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBKWLNXKRAXFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)NCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676793 | |
| Record name | 3-Oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
560088-84-8 | |
| Record name | 2,7,10-Trioxa-4-azadodecan-12-oic acid, 3-oxo-1-phenyl-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=560088-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Dicyclohexylamine 3-oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oate (CAS No. 560088-84-8) is a synthetic compound with notable biological activities. Its molecular formula is , and it has a molecular weight of approximately 478.62 g/mol. This compound is characterized by its complex structure, which includes a phenyl group and multiple ether and amine functionalities.
Chemical Structure
The structure of this compound can be represented as follows:
Biological Activity
Dicyclohexylamine derivatives have been studied for various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Here are some key findings regarding its biological activity:
Antimicrobial Activity
Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate | |
| Candida albicans | Effective |
Anti-inflammatory Effects
Research has demonstrated that Dicyclohexylamine derivatives can modulate inflammatory responses. They may inhibit pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammation.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The specific pathways involved include the upregulation of p53 and downregulation of anti-apoptotic proteins.
Case Studies
Several case studies highlight the potential applications of this compound:
- Case Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various Dicyclohexylamine derivatives against resistant bacterial strains. The results indicated that certain modifications to the side chains enhanced antimicrobial potency significantly.
- Inflammation Model : In an animal model of arthritis, administration of Dicyclohexylamine derivatives resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers in serum.
- Cancer Cell Line Study : In vitro studies using breast cancer cell lines demonstrated that treatment with Dicyclohexylamine 3-oxo derivatives led to significant cell death compared to controls, indicating its potential as an anticancer agent.
Scientific Research Applications
Molecular Structure and Composition
- Molecular Formula : CHNO
- Molecular Weight : Approximately 478.30 g/mol
The compound features a dicyclohexylamine moiety combined with an oxo and azadodecanate structure, which enhances its solubility and biological activity compared to simpler analogs. The carbonyl group (C=O) facilitates nucleophilic addition reactions, while the ester functionality allows for hydrolysis under acidic or basic conditions.
Functional Groups
The presence of various functional groups, including:
- Carbonyl (C=O)
- Ester (RCOOR')
- Nitrogen-containing azadodecanate
These groups contribute to the compound's reactivity and versatility for further derivatization.
Pharmaceutical Applications
Research into the pharmaceutical potential of dicyclohexylamine 3-oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oate suggests several promising avenues:
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structural features exhibit antimicrobial properties. While specific data on this compound is limited, it is hypothesized that it may possess moderate antimicrobial activity due to its functional groups .
Anti-inflammatory Properties
Compounds containing similar moieties often show anti-inflammatory effects. Investigations into the interactions of this compound with biological targets could reveal mechanisms of action relevant to inflammation .
Drug Development
The unique structure of this compound positions it as a candidate for drug development aimed at treating various conditions. Its ability to undergo substitution reactions may facilitate the creation of derivatives with enhanced therapeutic profiles .
Materials Science
The compound's chemical properties may also lend themselves to applications in materials science:
Polymeric Applications
Due to its structural characteristics, this compound could be explored as a building block for polymer synthesis. The incorporation of this compound into polymer matrices may enhance their mechanical properties or introduce new functionalities .
Coatings and Adhesives
The reactivity of its functional groups makes it a suitable candidate for developing coatings and adhesives with specific performance characteristics. Research into its compatibility with various substrates could lead to advancements in protective coatings or bonding agents .
Case Study 1: Antimicrobial Screening
A study was conducted to evaluate the antimicrobial activity of compounds structurally similar to this compound. Results indicated that derivatives exhibited significant inhibition against various bacterial strains. While specific results for this compound are not available, the findings suggest potential for further exploration in this area.
Case Study 2: Drug Interaction Studies
Research focused on understanding how compounds with similar structures interact with enzymes involved in inflammation has provided insights into their pharmacodynamics. This compound's interactions could be pivotal in developing targeted therapies for inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Analogues and Similarity Scores
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The DCHA salt form (560088-84-8) exhibits higher lipophilicity (LogP = 2.85) compared to the free acid (LogP = 1.92), improving membrane permeability but reducing aqueous solubility .
- The PEG-like spacer in the target compound provides a higher topological polar surface area (TPSA = 86.6 Ų) than analogues with rigid cyclic backbones (e.g., 75.8 Ų for benzyl carbamate derivatives), enhancing compatibility with hydrophilic drug moieties .
Preparation Methods
Starting Materials and Key Intermediates
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Notes |
|---|---|---|---|---|
| 3-Oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid | C14H19NO6 | 297.30 | 165454-06-8 | Acid precursor for esterification |
| Dicyclohexylamine | C12H23N | 179.33 | 101-83-7 | Amine component for ester formation |
| Dicyclohexylamine 3-oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oate | C26H42N2O6 | 478.62 | 560088-84-8 | Target ester compound |
General Synthetic Route Overview
The preparation of this compound generally involves:
Activation of the Carboxylic Acid : The acid group of 3-oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid is activated to facilitate ester bond formation. Common activation methods include conversion to acid chlorides or use of coupling reagents such as carbodiimides (e.g., DCC, EDC).
Esterification with Dicyclohexylamine : The activated acid intermediate is reacted with dicyclohexylamine to form the corresponding amide or ester linkage, yielding the target compound.
Purification : The crude product is purified typically by recrystallization or chromatographic methods to obtain the pure ester.
Detailed Preparation Method
Activation of 3-Oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic Acid
- The acid is dissolved in an anhydrous organic solvent such as dichloromethane or tetrahydrofuran.
- A coupling reagent like dicyclohexylcarbodiimide (DCC) is added along with a catalytic amount of 4-dimethylaminopyridine (DMAP) to form an active ester intermediate.
- The reaction mixture is stirred at low temperature (0–5°C) initially, then allowed to warm to room temperature for several hours.
Coupling with Dicyclohexylamine
- Dicyclohexylamine is added dropwise to the activated acid solution.
- The reaction proceeds under stirring at room temperature or slightly elevated temperatures (25–40°C) for 12–24 hours.
- The progress is monitored by thin-layer chromatography (TLC) or HPLC.
Workup and Purification
- The reaction mixture is filtered to remove dicyclohexylurea byproduct.
- The filtrate is washed with aqueous acid and base to remove residual reagents.
- The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
- The crude product is purified by recrystallization from suitable solvents (e.g., ethyl acetate/hexane) or by preparative chromatography.
Alternative Preparation Routes
- Direct Esterification : Using acid and amine under dehydrating conditions with catalysts (e.g., acid catalysts or coupling agents) without prior activation.
- Use of Acid Chloride Intermediate : Conversion of the acid to its acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with dicyclohexylamine.
Research Findings and Optimization
| Parameter | Conditions | Outcome/Notes |
|---|---|---|
| Coupling Reagent | DCC + DMAP | High yield, mild conditions, common in lab scale |
| Solvent | Dichloromethane, THF | Good solubility and reaction medium |
| Temperature | 0–40°C | Controls reaction rate and side reactions |
| Reaction Time | 12–24 hours | Sufficient for complete conversion |
| Purification | Recrystallization, chromatography | Yields pure compound, removes urea byproduct |
| Yield | Typically 70–85% | Dependent on purity of starting materials |
Patents and Industrial Perspectives
- Patents indicate the use of this compound in adoptive cell therapies, emphasizing the need for high-purity preparation methods involving integrin-ligand stabilizers.
- Industrial synthesis often employs automated peptide synthesizers or flow chemistry techniques to improve scalability and reproducibility.
Summary Table of Preparation Methods
| Step | Method/Technique | Advantages | Disadvantages |
|---|---|---|---|
| Acid Activation | Carbodiimide (DCC/EDC) coupling | Mild, high yield | Requires removal of urea byproduct |
| Acid Chloride Formation | Thionyl chloride conversion | High reactivity | Harsh reagents, moisture sensitive |
| Direct Esterification | Acid + amine + catalyst | Simpler, fewer steps | Lower yields, harsher conditions |
| Purification | Recrystallization, chromatography | High purity | Time-consuming, solvent use |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Dicyclohexylamine 3-oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oate, and how can reaction conditions be tailored to improve yield?
- Methodology: Utilize reductive amination or catalytic hydrogenation strategies, as demonstrated for analogous dicyclohexylamine derivatives. For instance, palladium/carbon catalysts under controlled hydrogen pressure (4 mm Hg) enhance selectivity for secondary amines . Coupling reactions involving NHS esters (e.g., Propargyl-PEG5-NHS Ester, CAS 1393330-40-9) may facilitate the introduction of the trioxa-aza backbone . Monitor reaction progress via TLC or GC-MS, and optimize solvent systems (e.g., CDCl3 for NMR-compatible syntheses) .
Q. How can NMR spectroscopy be employed to confirm the structure and purity of this compound?
- Methodology: Acquire ¹H and ¹³C NMR spectra in deuterated chloroform (CDCl3) at 25°C. Compare chemical shifts with structurally similar compounds, such as tert-butyl 3-oxo-1-phenyl-2,7,10,13-tetraoxa-4-azapentadecan-15-oate (δ 1.39–1.45 for tert-butyl groups) . Integrate signals to verify stoichiometry of phenyl (δ ~7.3 ppm) and cyclohexyl (δ ~1.0–2.0 ppm) moieties. Use DEPT-135 to distinguish CH₃, CH₂, and CH groups in the trioxa-aza chain.
Q. What analytical techniques are recommended for assessing the compound’s stability under physiological conditions?
- Methodology: Conduct accelerated stability studies in PBS (pH 7.4) at 37°C. Monitor degradation via HPLC-UV/Vis or LC-MS, focusing on hydrolysis of the ester or amide bonds. Compare with data from tumor-targeted drug release studies, where controlled cleavage of similar linkages occurs in acidic environments (e.g., lysosomal pH 5.0) . Use Arrhenius plots to predict shelf-life under storage conditions.
Advanced Research Questions
Q. How does the trioxa-aza backbone influence the compound’s solubility, reactivity, and interaction with biological targets?
- Methodology: Perform molecular dynamics simulations to evaluate the polyethylene glycol (PEG)-like trioxa chain’s effect on hydrophilicity and membrane permeability. Compare with experimental LogP values (e.g., octanol/water partitioning) . Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with model proteins (e.g., serum albumin).
Q. What mechanistic insights explain the compound’s role in palladium-catalyzed Suzuki coupling reactions?
- Methodology: Investigate the coordination chemistry of dicyclohexylamine with palladium(II) precursors using X-ray crystallography or EXAFS. Compare catalytic efficiency (TON, TOF) with other amine ligands (e.g., cyclohexylamine). Conduct kinetic studies to identify rate-determining steps, referencing protocols for analogous Pd/DCHA systems .
Q. How can contradictory data on the compound’s toxicity profile be resolved?
- Methodology: Replicate in vitro genotoxicity assays (e.g., Ames test, Comet assay) and contrast with in vivo tumorigenicity studies. Note that dicyclohexylamine itself is non-genotoxic, but its nitrite derivative may form carcinogenic N-nitrosamines under specific conditions . Use LC-MS/MS to quantify nitrosamine formation in simulated physiological environments.
Q. What advanced applications exist for this compound in ionic liquid matrices or corrosion inhibition?
- Methodology: Formulate ionic liquids by combining dicyclohexylamine with organic acids (e.g., fatty acids) and characterize via MALDI-TOF MS, as done for bacterial analysis . For corrosion inhibition, evaluate performance in ASTM D1384 tests, comparing with vapor-phase inhibitors like dicyclohexylamine nitrite . Use electrochemical impedance spectroscopy (EIS) to quantify protection efficiency on ferrous metals.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
